
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, commonly known as AEPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AEPP is a potent inhibitor of the protein kinase C (PKC) enzyme and has been found to have potential applications in cancer research, cardiovascular disease, and neurological disorders. In
Wirkmechanismus
AEPP exerts its effects by inhibiting the activity of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine is overexpressed in several types of cancer and has been implicated in the development and progression of the disease. By inhibiting N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, AEPP can induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. AEPP's anti-inflammatory and anti-oxidative properties are also attributed to its inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine.
Biochemical and Physiological Effects:
AEPP has been found to have several biochemical and physiological effects. It can induce apoptosis and cell cycle arrest in cancer cells, inhibit inflammation and oxidative stress, and protect against neurodegeneration. AEPP has also been found to have a cardioprotective effect by reducing myocardial injury and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AEPP in lab experiments is its potent inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which makes it a valuable tool in studying the role of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine in various cellular processes. AEPP's anti-inflammatory and anti-oxidative properties also make it a useful compound in studying the mechanisms of cardiovascular disease and neurodegeneration. However, one of the limitations of using AEPP is its relatively high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on AEPP. One area of interest is its potential use in combination with other chemotherapeutic drugs to enhance their efficacy in cancer treatment. Another area of interest is studying the mechanisms of AEPP's cardioprotective and neuroprotective effects, which can potentially lead to the development of new treatments for cardiovascular disease and neurological disorders. Additionally, further research is needed to optimize the synthesis method of AEPP to make it more cost-effective for large-scale experiments.
Synthesemethoden
The synthesis of AEPP involves the reaction of 4-ethylphenol and ethyl bromoacetate to form ethyl 4-(4-ethylphenoxy)butanoate, which is then reacted with potassium tert-butoxide to form N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine. This method has been successfully used in several studies to produce high-quality AEPP for research purposes.
Wissenschaftliche Forschungsanwendungen
AEPP has been extensively studied for its potential applications in cancer research, cardiovascular disease, and neurological disorders. Studies have shown that AEPP can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and anti-oxidative properties, which can help in the prevention and treatment of cardiovascular diseases. In addition, AEPP has been found to have a neuroprotective effect and can potentially be used in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13-7-9-14(10-8-13)16-12-6-5-11-15-4-2/h7-10,15H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWFTBCJJSPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC#CCNCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

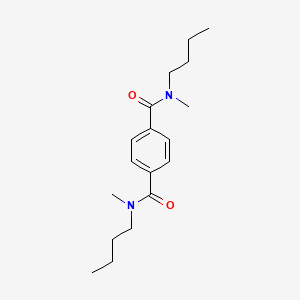
![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)
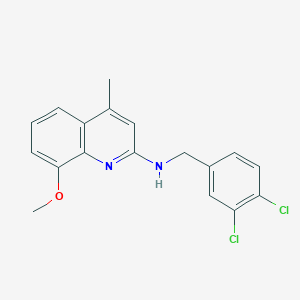
![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)
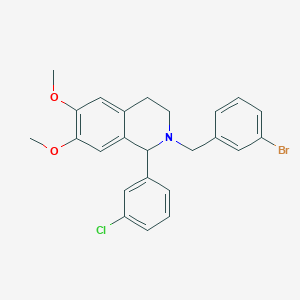
![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
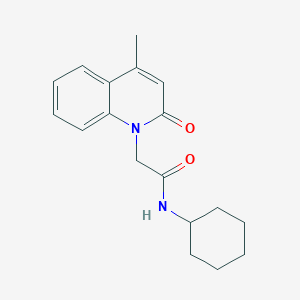
![ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4989405.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide](/img/structure/B4989421.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)
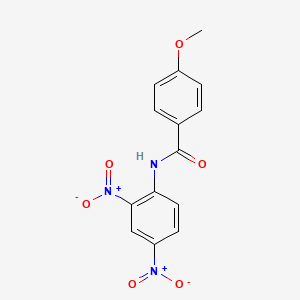
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)